Cas no 39575-67-2 (Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-)

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-, is an organomagnesium compound commonly employed as a Grignard reagent in synthetic organic chemistry. Its key advantage lies in the presence of the 2-methyl-1,3-dioxolane-protected carbonyl group, which enhances stability while allowing selective reactivity under controlled conditions. This reagent facilitates the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic and heterocyclic structures. The bromomagnesium moiety ensures high reactivity in nucleophilic additions, while the dioxolane group offers compatibility with sensitive functional groups. Its utility is further demonstrated in fine chemical and pharmaceutical intermediates, where precise functionalization is required. Proper handling under inert conditions is recommended due to its air- and moisture-sensitive nature.
Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- structure
39575-67-2 structure
商品名:Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
CAS番号:39575-67-2
MF:C10H11O2MgBr
メガワット:267.402
MDL:MFCD18253586
CID:3963751
PubChem ID:10880069

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 化学的及び物理的性質

名前と識別子

    • Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
    • (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
    • (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
    • 39575-67-2
    • SCHEMBL1934134
    • magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
    • MFCD18253586
    • (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
    • MDL: MFCD18253586
    • インチ: InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
    • InChIKey: AFHYHOYFXAIHRE-UHFFFAOYSA-M

計算された属性

  • せいみつぶんしりょう: 265.97928Da
  • どういたいしつりょう: 265.97928Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB570729-100ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; .
39575-67-2
100ml
€1688.40 2024-08-02
abcr
AB570728-50 ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; .
39575-67-2
50 ml
€1079.80 2024-04-17
abcr
AB570729-100 ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; .
39575-67-2
100 ml
€1688.40 2024-04-17
abcr
AB570728-50ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; .
39575-67-2
50ml
€1079.80 2024-08-02
abcr
AB570729-50 ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; .
39575-67-2
50 ml
€1079.80 2024-04-17
abcr
AB570728-100 ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; .
39575-67-2
100 ml
€1688.40 2024-04-17
abcr
AB570728-100ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF; .
39575-67-2
100ml
€1688.40 2024-08-02
abcr
AB570729-50ml
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF; .
39575-67-2
50ml
€1079.80 2024-08-02

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- 関連文献

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-に関する追加情報

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]]: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] (CAS No. 39575-67-2) is a compound of significant interest in the realm of chemical and pharmaceutical research. This organometallic compound, featuring a magnesium center coordinated to a bromo substituent and an aromatic ring substituted with a 2-methyl-1,3-dioxolan-2-yl moiety, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The compound's molecular structure, characterized by its rigid aromatic backbone and the presence of a dioxolan ring, makes it a versatile intermediate in organic synthesis. The bromo group attached to the magnesium center enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceuticals.

In recent years, the field of medicinal chemistry has seen a surge in the exploration of organometallic compounds due to their ability to facilitate efficient and selective transformations. Magnesium-based reagents, in particular, have been highlighted for their role in promoting C-C bond formation under mild conditions. This characteristic is particularly advantageous in drug discovery pipelines, where high yields and minimal byproduct formation are critical.

The 4-(2-methyl-1,3-dioxolan-2-yl)phenyl moiety introduces an interesting electronic and steric environment to the molecule. The dioxolan ring, known for its stability and ability to participate in various chemical reactions, can influence the overall reactivity of the compound. Additionally, the methyl group on the dioxolan ring can serve as a handle for further derivatization, enabling the construction of more intricate molecular frameworks.

Recent studies have demonstrated the utility of Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] in the synthesis of biologically active molecules. For instance, researchers have leveraged this compound to develop novel heterocyclic scaffolds that exhibit promising pharmacological properties. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound a valuable tool in medicinal chemistry.

The pharmaceutical industry has been increasingly interested in exploring new chemical entities that can modulate biological pathways effectively. Magnesium complexes have shown potential in this regard due to their ability to interact with biological targets in unique ways. The bromo-Magnesium intermediate can be used to generate novel analogs of known drugs or entirely new molecules with tailored properties.

The synthesis of Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] involves careful consideration of reaction conditions to ensure high yield and purity. Typically, the preparation involves the reaction of 4-bromoacetophenone with magnesium metal in an appropriate solvent system under inert conditions. The subsequent introduction of the 2-methyl-1,3-dioxolan-2-yl group can be achieved through nucleophilic substitution or other suitable methods.

In conclusion, Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl] represents a fascinating compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable building block for constructing complex molecules. As research continues to uncover new applications for organometallic compounds like this one, their role in advancing chemical synthesis and drug development is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:39575-67-2)Magnesium, bromo[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
A1158240
清らかである:99%/99%
はかる:50ml/100ml
価格 ($):640.0/1000.0